Perfluorohexanoyl fluoride

Description

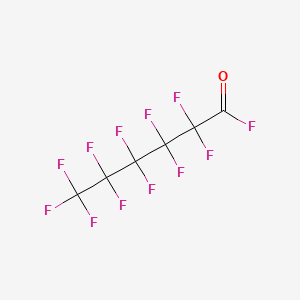

Perfluorohexanoyl fluoride (CAS 355-38-4), also known as undecafluorohexanoyl fluoride, is a fully fluorinated acyl fluoride with the molecular formula C₆F₁₂O and a molecular weight of 316.044 g/mol . It is a colorless, moisture-sensitive liquid with a boiling point of 59°C, a density of 1.660 g/cm³, and low water solubility (4.7×10⁻⁴ g/L at 25°C) . Its high reactivity stems from the acyl fluoride (-COF) group, making it a precursor for synthesizing perfluorinated alcohols, esters, and polymers . Safety protocols emphasize its corrosive nature, requiring handling under inert conditions to avoid decomposition into toxic gases like hydrogen fluoride .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATLHBQMSOZWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11COF, C6F12O | |

| Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059877 | |

| Record name | Perfluorohexanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-38-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanoyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorohexanoyl fluoride can be synthesized through several methods. One common approach involves the fluorination of hexanoyl fluoride using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction typically requires controlled conditions, including low temperatures and anhydrous environments, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is often produced through electrochemical fluorination. This method involves the electrolysis of a solution containing the precursor compound in the presence of hydrogen fluoride. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Perfluorohexanoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form perfluorohexanol under specific conditions.

Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorohexanoic acid

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, sodium borohydride for reduction, and water for hydrolysis. The reactions typically require controlled temperatures and anhydrous conditions to ensure high yields and prevent side reactions .

Major Products Formed

The major products formed from these reactions include perfluorohexanoic acid, perfluorohexanol, and various substituted derivatives depending on the nucleophiles used in substitution reactions .

Scientific Research Applications

Chemical Synthesis and Intermediates

Perfluorohexanoyl fluoride serves as a crucial intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals. The compound's stability allows it to participate in various chemical reactions, facilitating the creation of complex fluorinated molecules.

Synthesis of Perfluoroalkyl Ethers

Recent studies have demonstrated the utility of PFHXF in nucleophilic alkoxylation reactions. For instance, it can be used to generate perfluoroalkyl ethers through halo-perfluoroalkoxylation of gem-difluoroalkenes. This method enhances the stability of short-lived perfluoroalkoxide anions, allowing for efficient synthesis of valuable perfluoroalkyl ethers that are relevant in materials science and medicinal chemistry .

| Reaction Type | Substrates | Products | Yield |

|---|---|---|---|

| Halo-perfluoroalkoxylation | gem-Difluoroalkenes | α-Perfluorohexyl ethers | 82–96% |

Industrial Applications

The unique properties of PFHXF make it suitable for various industrial applications.

Surface Coatings and Treatments

Due to its low surface energy and high thermal stability, PFHXF can be utilized in the formulation of surface coatings that require water and oil repellency. These coatings find applications in textiles, electronics, and automotive industries where durability and resistance to harsh environments are critical.

Pharmaceutical Applications

In pharmaceutical chemistry, PFHXF acts as an intermediate for synthesizing fluorinated drugs. The incorporation of fluorine into drug molecules can significantly enhance their biological activity and metabolic stability, making PFHXF a valuable building block in drug development.

Case Studies

Several case studies highlight the effectiveness of PFHXF in practical applications:

-

Case Study 1: Synthesis of Fluorinated Drug Conjugates

A study demonstrated the successful use of PFHXF in synthesizing drug-conjugated perfluoroalkyl ethers. These compounds exhibited high yields (up to 91%) and regioselectivity, showcasing PFHXF's potential in developing biologically active molecules for therapeutic uses . -

Case Study 2: Development of Advanced Materials

Researchers have explored the use of PFHXF in creating advanced materials with tailored properties. The compound's ability to impart low surface tension has been leveraged to develop coatings that resist staining and degradation under extreme conditions .

Mechanism of Action

The mechanism of action of perfluorohexanoyl fluoride involves its interaction with various molecular targets. The compound’s high electronegativity and stability allow it to form strong bonds with other molecules, influencing their chemical behavior. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Perfluorinated Compounds

Functional Group Variations

Perfluorohexanesulfonyl Fluoride (PFHxSF, CAS 423-50-7)

- Structure : Contains a sulfonyl fluoride (-SO₂F) group instead of an acyl fluoride.

- Properties : Higher molecular weight (436.07 g/mol) and stability due to the sulfonyl group. Used in surfactants and polymer electrolytes .

- Reactivity : Sulfonyl fluorides are less reactive than acyl fluorides but serve as key intermediates in "click chemistry" .

Perfluorohexanoic Acid (PFHxA, CAS 307-24-4)

- Structure : Terminates in a carboxylic acid (-COOH) group.

- Properties : Water-soluble and bioaccumulative. Linked to endocrine disruption in studies .

- Applications: Historically used in firefighting foams, now phased out due to regulatory restrictions .

Perfluorohexanesulfonic Acid (PFHxS, CAS 355-46-4)

Physicochemical and Environmental Profiles

Biological Activity

Perfluorohexanoyl fluoride (PFHxA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for its unique chemical properties and environmental persistence. Understanding the biological activity of PFHxA is crucial due to its widespread use and potential health implications. This article reviews the biological effects, mechanisms of action, and relevant research findings related to PFHxA.

Chemical Structure:

- Formula: C6F11O

- CAS Number: 375-84-8

PFHxA is characterized by a fully fluorinated carbon chain, which imparts hydrophobic and lipophobic properties, making it resistant to degradation in the environment.

Mechanisms of Biological Activity

PFHxA exhibits biological activity primarily through its interaction with nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα). This interaction is significant as it influences lipid metabolism and has been implicated in various toxicological effects.

Key Mechanisms:

- PPARα Agonism: PFHxA activates PPARα, leading to changes in gene expression related to lipid metabolism .

- CAR/PXR Pathway Activation: PFHxA also activates the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which are involved in xenobiotic metabolism .

- Neurodevelopmental Effects: Recent studies suggest that prenatal exposure to fluoride, including PFHxA, may be linked to neurobehavioral issues in children .

Toxicological Studies

Several studies have investigated the toxicological profile of PFHxA, focusing on its chronic exposure effects and potential carcinogenicity.

Chronic Toxicity Studies

- Animal Studies:

- Neurodevelopmental Studies:

Case Studies

Case Study 1: Prenatal Exposure and Neurodevelopment

- A study involving 229 mother-child pairs found that higher maternal fluoride levels were associated with increased odds of neurobehavioral problems in children at age 3. Urinary fluoride was used as a biomarker for exposure assessment .

Case Study 2: Environmental Impact

- Research on PFAS degradation highlighted that environmental breakdown can lead to toxic levels of fluoride ions within cells, impacting cellular physiology and potentially leading to stress responses .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.